N1-(4-chlorobenzyl)-N2-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)oxalamide
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Overview
Description
The compound contains a thiophene moiety, which is a five-membered heteroaromatic ring containing a sulfur atom . Thiophene and its derivatives are known to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For instance, thiophene is soluble in most organic solvents but insoluble in water .Scientific Research Applications
Antimicrobial Activity
Compounds structurally related to N1-(4-chlorobenzyl)-N2-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)oxalamide have been synthesized and evaluated for their antimicrobial properties. For instance, tetrahydroquinazoline derivatives of benzo[b]thiophene showed good to moderate antimicrobial activity against various bacterial and fungal strains, suggesting the potential of these compounds in developing new antimicrobial agents (Bhatt et al., 2015).
Chemosensors
Novel chemosensors based on tetrahydroquinoline derivatives have been developed for the selective identification of highly toxic Pd2+ ions. These compounds demonstrated fluorescence turn-off performances in methanol with very low detection limits, highlighting their application in environmental monitoring and safety (Shally et al., 2020).
Optoelectronic and Charge Transport Properties
Research on hydroquinoline derivatives has explored their structural, electronic, optical, and charge transport properties. The analysis suggested that these compounds could serve as efficient multifunctional materials for optoelectronic applications, with particular emphasis on their potential in hole transport (Irfan et al., 2020).
Coordination Chemistry
Studies on the coordination chemistry of ligands containing bidentate thioquinoline units have yielded mononuclear complexes with Cu(I) and Cu(II), as well as a coordination polymer with Cu(I). These findings contribute to the understanding of metal-ligand interactions and the design of metal-organic frameworks (MOFs) and other coordination compounds with potential applications in catalysis, separation, and sensing (Tavacoli et al., 2003).
Antitumor Activity
Research into the antitumor activity of biaryl tetrahydroisoquinoline derivatives has identified compounds that selectively block the growth of glioma cells while sparing normal astrocytes. This selectivity indicates the potential of these compounds in targeted cancer therapy, especially for gliomas (Mohler et al., 2006).
Mechanism of Action
The mechanism of action would depend on the intended use of the compound. For instance, many thiophene derivatives have been reported to possess anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties .
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3O3S/c24-17-7-5-15(6-8-17)14-25-21(28)22(29)26-18-9-10-19-16(13-18)3-1-11-27(19)23(30)20-4-2-12-31-20/h2,4-10,12-13H,1,3,11,14H2,(H,25,28)(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJSJWSPWYGQQIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)C(=O)NCC3=CC=C(C=C3)Cl)N(C1)C(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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